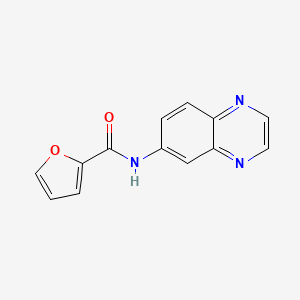

N-(6-Chinoxalinyl)-2-Furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoxaline derivatives, such as N-substituted quinoxalines, are an important class of nitrogen-containing heterocycles . They have been studied for their diverse biological activities, including their potential as AMPA/Gly N receptor antagonists, angiotensin II receptor antagonists, anticancer agents, anti-infection agents, and immunomodulating agents .

Synthesis Analysis

The synthesis of quinoxalines has been intensively studied in the past . They can be prepared by condensation of corresponding ortho-phenylenediamines with 1,2-dioxo compounds or by nucleophilic substitution of haloquinoxalines .Chemical Reactions Analysis

The chemical reactions of “N-(6-quinoxalinyl)-2-furamide” would likely depend on the specific conditions and reagents used. Quinoxalines can undergo a variety of reactions, including nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(6-quinoxalinyl)-2-furamide” would depend on its specific molecular structure. For example, similar compounds have been found to be solid at room temperature .Wissenschaftliche Forschungsanwendungen

- Anwendung: N-(6-Chinoxalinyl)-2-Furamide ist ein potenter Inhibitor von JSP-1, einem Mitglied der Familie der Dual-Spezifitäts-Proteinphosphatasen (DSPs). JSP-1 aktiviert selektiv die MAPK Jun NH₂-terminale Kinase (JNK), die an Krebs, Diabetes und neurodegenerativen Erkrankungen beteiligt ist .

- Anwendung: Furanverbindungen zeigen antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien .

- This compound: Sein Furan-Kern trägt zu seinem pharmakologischen Profil bei und macht es zu einem potenziellen Kandidaten für die Medikamentenentwicklung .

- Anwendungen: Forscher haben Chinoxalinderivate, einschließlich this compound, gegen mehrere Zielstrukturen, Rezeptoren und Mikroorganismen eingesetzt .

- Therapeutische Rollen: Diese Verbindungen wurden auf entzündungshemmende, schmerzlindernde, antidepressive und krebshemmende Aktivitäten untersucht .

Hemmung der JNK-stimulierenden Phosphatase-1 (JSP-1)

Antibakterielle Aktivität

Anwendungen in der medizinischen Chemie

Heterocyclische Chemie und Wirkstoffdesign

Multifunktionale Eigenschaften

Organische Synthese und Reaktivität

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der JSP-1-Hemmung bis hin zu antibakterieller Aktivität und Wirkstoffdesign. Seine vielseitige Natur lädt zu weiteren Erkundungen ein und macht es zu einer faszinierenden Verbindung für die wissenschaftliche Forschung. 🌟

Wirkmechanismus

Target of Action

N-(6-quinoxalinyl)-2-furamide, also known as N-(quinoxalin-6-yl)furan-2-carboxamide, primarily targets Acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an important member of the acetyl-CoA synthetase family, which catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA) . Acetyl-CoA is a crucial intermediate metabolite in the metabolism of energy substrates .

Mode of Action

N-(6-quinoxalinyl)-2-furamide acts as a potent, reversible inhibitor of ACSS2 . It efficiently blocks the uptake of 14C tracer carbons from acetate into lipids and histones . This inhibition disrupts the synthesis of acetyl-CoA, a critical step in the process of DNA and histone acetylation .

Biochemical Pathways

The inhibition of ACSS2 by N-(6-quinoxalinyl)-2-furamide affects the tricarboxylic acid cycle and oxidative phosphorylation . These pathways converge through acetyl-CoA, disrupting material energy metabolism and various acetylation processes . The regulation of histone and transcription factor acetylation by ACSS2 is particularly affected .

Pharmacokinetics

It is known that the compound is a cell-permeable quinoxaline-based compound . It exhibits selectivity over ACSF2 and ACSL5 acyl-CoA synthetases .

Result of Action

The inhibition of ACSS2 by N-(6-quinoxalinyl)-2-furamide results in significant molecular and cellular effects. It disrupts the synthesis of acetyl-CoA, affecting DNA and histone acetylation . This disruption can influence substance metabolism and tumorigenesis .

Action Environment

The action of N-(6-quinoxalinyl)-2-furamide can be influenced by environmental factors. For instance, studies in tumors have shown that cancer cells adapt to the growth conditions in the tumor microenvironment by activating or increasing the expression level of ACSS2 under metabolic stress . The efficacy and stability of N-(6-quinoxalinyl)-2-furamide could potentially be influenced by such environmental conditions.

Biochemische Analyse

Biochemical Properties

N-(6-quinoxalinyl)-2-furamide has been identified as a potent inhibitor of acetyl CoA synthetase (ACSS2), a key enzyme involved in the metabolism of energy substrates . It exhibits selectivity over other acyl-CoA synthetases, such as ACSF2 and ACSL5 . The compound’s interaction with ACSS2 can influence various biochemical reactions, particularly those involving the conversion of acetate to acetyl coenzyme A (acetyl-CoA) .

Cellular Effects

In cellular contexts, N-(6-quinoxalinyl)-2-furamide has been shown to efficiently block the uptake of 14C tracer carbons from acetate into lipids and histones in HepG2 cells . This suggests that the compound can influence cell function by altering lipid metabolism and histone acetylation .

Molecular Mechanism

At the molecular level, N-(6-quinoxalinyl)-2-furamide exerts its effects primarily through its inhibition of ACSS2 . By blocking the activity of this enzyme, the compound can disrupt the synthesis of acetyl-CoA from intracellular acetate . This can lead to changes in gene expression and enzyme activation or inhibition, given the role of acetyl-CoA in various acetylation processes .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of N-(6-quinoxalinyl)-2-furamide in animal models, it is known that the compound can inhibit in vivo tumor growth in breast cancers

Metabolic Pathways

N-(6-quinoxalinyl)-2-furamide is involved in metabolic pathways through its interaction with ACSS2 . By inhibiting this enzyme, the compound can disrupt the conversion of acetate to acetyl-CoA, a key step in numerous metabolic processes, including the tricarboxylic acid cycle and oxidative phosphorylation .

Eigenschaften

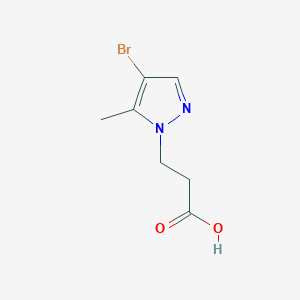

IUPAC Name |

N-quinoxalin-6-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(12-2-1-7-18-12)16-9-3-4-10-11(8-9)15-6-5-14-10/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVSOTCJHVKNGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818240 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)

![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)

![2-Benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2547561.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547562.png)

![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)

![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)